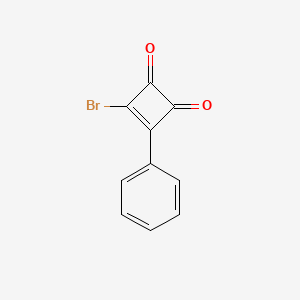
3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- is a chemical compound with the molecular formula C10H5BrO2 It is a derivative of cyclobutene-1,2-dione, where a bromine atom and a phenyl group are substituted at the 3rd and 4th positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- typically involves the bromination of 3-phenylcyclobutene-1,2-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for 3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclobutene derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.
Major Products Formed
The major products formed from these reactions include substituted cyclobutene derivatives, quinones, and reduced cyclobutene compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
作用機序
The mechanism of action of 3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- involves its interaction with various molecular targets. The bromine atom and the phenyl group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new compounds with different biological activities. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in biological targets, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
3-Cyclobutene-1,2-dione, 3,4-dihydroxy-: This compound has hydroxyl groups instead of bromine and phenyl groups, leading to different reactivity and applications.
3,4-Dimethoxy-3-cyclobutene-1,2-dione:
3-Isopropoxy-4-phenyl-3-cyclobutene-1,2-dione: The isopropoxy group provides different steric and electronic effects compared to the bromine atom.
Uniqueness
3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- is unique due to the presence of both a bromine atom and a phenyl group, which impart distinct chemical and physical properties. These substituents influence its reactivity, making it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
22315-46-4 |
|---|---|
分子式 |
C10H5BrO2 |
分子量 |
237.05 g/mol |
IUPAC名 |
3-bromo-4-phenylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H5BrO2/c11-8-7(9(12)10(8)13)6-4-2-1-3-5-6/h1-5H |
InChIキー |
MFYCMEJDDNEWSV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


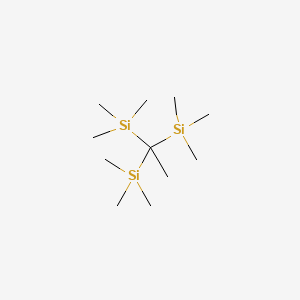

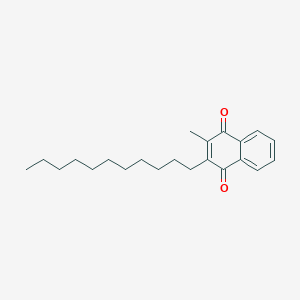

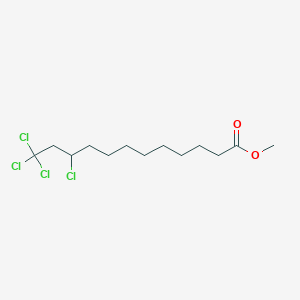
![Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]-](/img/structure/B14714294.png)
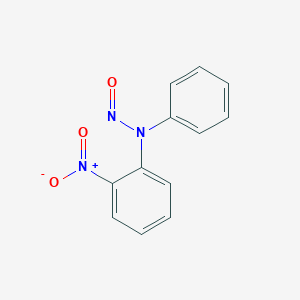
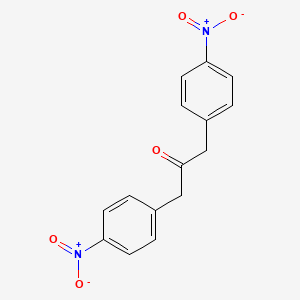
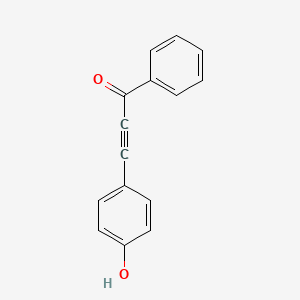
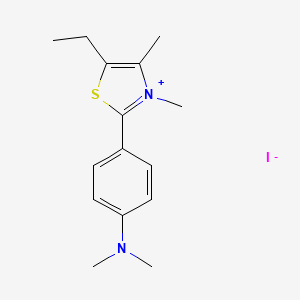
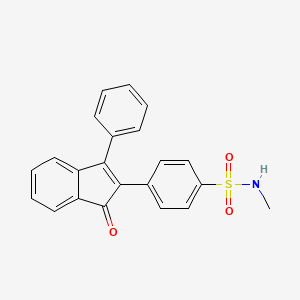

![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)

